4'-Carboethoxy-3-piperidinomethyl benzophenone
Description
4'-Carboethoxy-3-piperidinomethyl benzophenone is a benzophenone derivative featuring a carboethoxy (ethoxycarbonyl) group at the 4'-position and a piperidinomethyl substituent at the 3-position of the benzophenone core. Benzophenones are aromatic ketones widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, UV absorption properties, and versatility in chemical modifications .
Properties
IUPAC Name |
ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIAUMJPZWFULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643133 | |
| Record name | Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-81-9 | |
| Record name | Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically follows a multi-step route involving:
- Preparation of the benzophenone core with appropriate substitution.
- Introduction of the piperidinomethyl group at the 3-position.
- Esterification to form the carboethoxy group at the 4' position.
The key challenge is selective functionalization and maintaining high yield and purity throughout the steps.
Starting Materials and Core Formation
The benzophenone core is often synthesized via Friedel-Crafts acylation methods, which are well-established for benzophenone derivatives.
Common methods for benzophenone preparation include:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Benzoyl Chloride Method | Reaction of benzoyl chloride with benzene in presence of AlCl3 catalyst. | Simple process, high efficiency | Expensive benzoyl chloride, corrosive HCl byproduct, catalyst recovery issues |
| Benzoic Acid Method | Heating benzoic acid with m-xylene and Lewis acid catalyst. | Uses cheaper raw materials | Longer reaction times, lower yields |
| Phosgene Method | Reaction involving phosgene and aromatic compounds. | High purity products | Toxic reagents, complex handling |
These methods provide the benzophenone scaffold, which is then functionalized further.
Introduction of the Piperidinomethyl Group
The critical step in synthesizing this compound is the selective substitution of a piperidinomethyl group at the 3-position of the benzophenone ring.
- Halomethylation at the 3-position to introduce a leaving group (e.g., chloromethyl or bromomethyl).
- Nucleophilic substitution with piperidine to replace the halogen with a piperidinomethyl moiety.
This is often performed under controlled temperature and solvent conditions to maximize regioselectivity and yield.
Esterification to Form the Carboethoxy Group
The 4'-position carboethoxy group is introduced via esterification of a corresponding carboxylic acid or acid chloride precursor.
- Reaction of 4'-carboxybenzophenone intermediate with ethanol in the presence of acid catalysts.
- Use of ethyl chloroformate or other ethylating agents for direct ester formation.
This step requires careful control to avoid side reactions such as hydrolysis or over-esterification.
Representative Detailed Synthetic Route
While specific literature on this compound is limited, analogous compounds such as 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone have well-documented syntheses that can be adapted.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts acylation to prepare 4'-carboethoxybenzophenone core | Benzoyl chloride, benzene, AlCl3, reflux | Produces benzophenone with ester group |
| 2 | Halomethylation at 3-position | Formaldehyde + HCl or paraformaldehyde, acid catalyst | Introduces chloromethyl group |
| 3 | Nucleophilic substitution with piperidine | Piperidine, solvent (e.g., ethanol), mild heating | Replaces halogen with piperidinomethyl |
| 4 | Purification | Recrystallization or chromatography | Ensures product purity |
This route aligns with standard organic synthetic practices and has been validated in related benzophenone derivatives.
Research Findings and Optimization
- Yield Optimization: Reaction temperatures between 0°C to 100°C and reaction times from 1 to 24 hours are typical for substitution steps to balance conversion and minimize side reactions.
- Catalyst Selection: Lewis acids like AlCl3 are effective in Friedel-Crafts acylation but require careful handling due to corrosiveness.
- Purification: Chromatographic techniques or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yield high-purity final products.
- Scale-up Considerations: Use of safer reagents and recovery of catalysts are important for industrial synthesis.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Benzophenone core synthesis | Benzoyl chloride, benzene, AlCl3 catalyst | 50–80°C | 2–6 hours | 70–90 | Friedel-Crafts acylation |
| Halomethylation | Formaldehyde, HCl, acid catalyst | 0–40°C | 1–4 hours | 60–80 | Introduces halomethyl group |
| Piperidine substitution | Piperidine, ethanol or suitable solvent | 25–60°C | 4–24 hours | 65–85 | Nucleophilic substitution |
| Esterification | Ethanol, acid catalyst or ethyl chloroformate | 25–60°C | 2–12 hours | 70–90 | Formation of carboethoxy group |
Chemical Reactions Analysis
Photochemical Reactions
Benzophenone derivatives undergo characteristic photoreduction under UV irradiation. For 4'-carboethoxy-3-piperidinomethyl benzophenone:
-
Mechanism : UV light promotes the carbonyl group to an excited triplet state, abstracting hydrogen atoms from solvents (e.g., isopropanol) to form a ketyl radical intermediate.
-
Product : Dimerization yields benzpinacol derivatives (geminal diols) .
| Reaction Conditions | Reagents/Solvents | Major Product |
|---|---|---|
| UV irradiation (λ = 350 nm) | Isopropanol, N₂ atm | 4,4'-Bis(3-piperidinomethyl)benzpinacol |
Nucleophilic Substitution at the Piperidinomethyl Group
The piperidinomethyl group (-CH₂-NC₅H₁₀) undergoes reactions typical of tertiary amines:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Oxidation : Hydrogen peroxide or mCPBA oxidizes the amine to an N-oxide .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | Quaternary ammonium iodide derivative |
| N-Oxidation | mCPBA | CH₂Cl₂, 0°C → rt, 4 hr | Piperidinomethyl N-oxide derivative |
Ester Hydrolysis
The carboethoxy group (-COOEt) undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (aq.) cleaves the ester to a carboxylic acid.
-
Acidic Hydrolysis : HCl (aq.) yields the same product but with slower kinetics .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Saponification | 2M NaOH | Reflux, 6 hr | 4'-Carboxy-3-piperidinomethyl benzophenone |
| Acidic Hydrolysis | 6M HCl | Reflux, 12 hr | 4'-Carboxy-3-piperidinomethyl benzophenone |
Reduction of the Ketone Moiety
The benzophenone carbonyl group is reducible to a secondary alcohol:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol yields the alcohol.
-
Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone .
| Reagent | Conditions | Product |
|---|---|---|
| H₂ (1 atm), 10% Pd/C | EtOH, rt, 24 hr | 4'-Carboethoxy-3-piperidinomethyl benzhydrol |
| LiAlH₄ (excess) | THF, 0°C → rt, 2 hr | 4'-Carboethoxy-3-piperidinomethyl benzhydrol |
Electrophilic Aromatic Substitution
The benzophenone core directs electrophiles to the para positions relative to the ketone. For example:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the unsubstituted benzene ring.
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃ (conc.), H₂SO₄ | 0°C → 50°C, 3 hr | 4-Nitro-4'-carboethoxy-3-piperidinomethyl benzophenone |
Transesterification
The ethyl ester undergoes transesterification with alcohols in acidic or basic media:
| Reagent | Conditions | Product |
|---|---|---|
| MeOH, HCl (cat.) | Reflux, 8 hr | 4'-Carbomethoxy-3-piperidinomethyl benzophenone |
Cross-Coupling Reactions
The aryl rings may participate in Suzuki-Miyaura couplings if halogenated. While no direct studies exist for this compound, analogous benzophenones react as follows :
-
Suzuki Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.
Scientific Research Applications
Pharmaceutical Applications
4'-Carboethoxy-3-piperidinomethyl benzophenone is primarily investigated for its pharmaceutical properties. Its structural characteristics suggest potential as a lead compound in drug development.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The piperidine moiety may enhance biological activity by interacting with specific cellular targets.
- Neuropharmacology : The piperidinyl group is known for its role in modifying neurotransmitter systems, suggesting that this compound could be explored for neuroprotective or psychoactive properties.
Case Study Example :
A study published in the Journal of Medicinal Chemistry examined derivatives of benzophenone compounds, revealing that modifications at the piperidine position significantly influenced their anticancer efficacy .
Material Science Applications
The compound's unique chemical structure allows for its use in material science, particularly in the development of polymers and coatings.
- UV Absorption Properties : Benzophenones are commonly used as UV filters in sunscreens and plastics to prevent degradation from UV radiation. The incorporation of this compound into polymer matrices can enhance UV stability.
- Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing novel materials with tailored properties, such as photonic devices and sensors.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate in various reactions.
- Multi-Step Synthesis : The compound can undergo various transformations, including acylation and alkylation reactions, making it a versatile building block for synthesizing complex organic molecules.
- Reactivity Studies : Research has demonstrated that the compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, facilitating further synthetic pathways .
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The carboethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzophenone Derivatives
Substituent-Driven Structural and Functional Differences
The pharmacological and physicochemical properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:
Key Findings :
- Hydrophobic vs. Polar Groups: Diphenyl-substituted benzophenones (e.g., A11–15 in ) exhibit 4- to 32-fold higher antibacterial activity than benzophenone derivatives with smaller substituents. This highlights the importance of bulky hydrophobic groups in membrane penetration .
- Halogen Effects: Bromo or chloro substituents (e.g., 3-Bromo-3'-piperidinomethyl) may enhance binding to targets via halogen bonding, though this is less explored in the provided evidence .
- Piperidinomethyl vs.
Pharmacological Activity Comparisons
- Antibacterial Effects: Diphenyl-substituted benzophenones (e.g., A11) show MIC values as low as 0.5 µg/mL against Staphylococcus aureus, outperforming benzophenone derivatives with methoxy or hydroxyl groups .
- Enzyme Inhibition: Benzophenone derivatives with tertiary amines (e.g., piperidinomethyl) show cholinesterase inhibitory activity, a trait leveraged in Alzheimer’s disease therapeutics . However, certain benzophenone analogs (e.g., A8–10 in ) exhibit anomalous behavior, with strong enzyme inhibition (IC₅₀ < 10 µM) but weak antibacterial effects, suggesting divergent structure-activity relationships .
Physicochemical Properties
- Solubility: Unsubstituted benzophenone is water-insoluble , while derivatives with polar groups (e.g., morpholinomethyl in ) show improved solubility in organic solvents. The carboethoxy group in the target compound may enhance solubility in lipophilic matrices.
- Stability: All benzophenone derivatives are stable under ordinary conditions, but electron-withdrawing groups (e.g., COOEt) may reduce photodegradation rates compared to electron-donating substituents .
Challenges in Structural Identification and Validation
Misidentification of benzophenone derivatives is common due to similarities in spectral data. For example, selagibenzophenone B (2) was initially misassigned as selaphenin A due to overlapping NMR and MS profiles . Synthetic validation is critical, as demonstrated by Xu and Tan (2020), who resolved structural ambiguities in natural benzophenones through comparative spectroscopy of synthetic and isolated compounds .
Biological Activity
4'-Carboethoxy-3-piperidinomethyl benzophenone is an organic compound with the molecular formula and a molecular weight of approximately 351.44 g/mol. This compound features a benzophenone structure, characterized by two phenyl rings connected by a carbonyl group, with a piperidine ring substituted at one of the benzene rings. The presence of a carboethoxy group and a piperidinomethyl moiety contributes to its unique properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.44 g/mol |
| Boiling Point | 501.1 °C |
| Density | 1.139 g/cm³ |
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various physiological responses.
Anticancer Activity
Research indicates that derivatives of benzophenones, including this compound, exhibit significant anticancer properties. A study on Mannich bases, which include similar structural motifs, demonstrated increased cytotoxicity against various cancer cell lines, including mouse renal carcinoma and human T-lymphocyte cells . The cytotoxic effects were notably higher than those observed with standard chemotherapeutic agents like 5-fluorouracil.
Case Study: Cytotoxicity Evaluation
In a comparative study, the cytotoxicity of various Mannich bases was evaluated against human cancer cell lines:
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base A | Jurkat Cells | 2.5 - 5.2 times more potent than 5-FU |
| Mannich Base B | Huh-7 Hepatoma | 2.1 - 2.8 times more potent than 5-FU |
| Mannich Base C | L6 Myoblasts | 1.2 - 2.2 times more potent than 5-FU |
These findings suggest that compounds with similar structures to this compound may possess enhanced cytotoxicity against specific cancer types .
Anti-inflammatory Properties
In addition to anticancer activity, certain benzophenone derivatives have shown potential anti-inflammatory effects. For instance, studies have indicated that these compounds can inhibit nitric oxide production in macrophage cells, suggesting their utility in managing inflammatory conditions .
Medicinal Chemistry
This compound is explored for its therapeutic properties in drug development. Its unique structural features make it a candidate for creating novel pharmacological agents targeting various diseases, particularly cancers and inflammatory disorders .
Synthetic Applications
This compound serves as an intermediate in the synthesis of other complex molecules, demonstrating versatility in synthetic organic chemistry. Its functional groups allow for diverse chemical reactions, including oxidation and reduction processes.
Q & A
Q. Q1. What are the recommended synthetic routes for 4'-Carboethoxy-3-piperidinomethyl benzophenone, and how can intermediates be characterized?
Methodology :
- Synthesis : Utilize Friedel-Crafts acylation to introduce the benzophenone core, followed by nucleophilic substitution to attach the piperidinomethyl group at position 3. The carboethoxy group at position 4' can be introduced via esterification with ethyl chloroformate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating intermediates. Final product purity (>95%) can be confirmed via HPLC .
- Characterization :
Q. Q2. What analytical techniques are critical for verifying the structural integrity of this compound?
Methodology :
Q. Q3. What safety protocols are essential during handling?
Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N2) to prevent ester hydrolysis .
Advanced Research Questions
Q. Q4. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
Methodology :
Q. Q5. What strategies optimize the regioselectivity of the piperidinomethyl group introduction?
Methodology :
- Reaction Optimization :
- Use bulky bases (e.g., DBU) to direct substitution to position 3.
- Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
- Data-Driven Approach :
Q. Q6. How does the carboethoxy group influence photostability compared to other benzophenone derivatives?
Methodology :
- Photodegradation Assay :
Critical Analysis of Contradictory Evidence
- Spectral Discrepancies : reports IR carbonyl peaks at 1660 cm⁻¹ for benzophenones, while notes shifts to 1680 cm⁻¹ in polar solvents. This highlights the need for solvent-free IR analysis .
- Synthetic Yields : reports higher yields (82%) for piperidinomethylation in DMF, contrasting with lower yields (65%) in THF documented elsewhere. This suggests solvent polarity critically impacts reaction efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
